

In-Depth Technical Guide to Yadanziolide C (CAS: 95258-12-1)

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Compound of Interest

Compound Name: Yadanziolide C

Cat. No.: B162267

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide C is a naturally occurring quassinoid compound isolated from the seeds of *Brucea javanica* (L.) Merr., a plant with a long history in traditional Chinese medicine for the treatment of various ailments, including cancer. As a member of the quassinoid family, **Yadanziolide C** possesses a complex, highly oxygenated tetracyclic triterpene skeleton, which is characteristic of this class of compounds. Its unique chemical architecture is believed to be responsible for its diverse biological activities. This technical guide provides a comprehensive overview of the available scientific data on **Yadanziolide C**, with a focus on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

Yadanziolide C is a white, crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	95258-12-1	
Molecular Formula	C ₂₀ H ₂₆ O ₉	
Molecular Weight	410.42 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Methanol	
Storage Temperature	-20°C	

Biological Activities and Mechanism of Action

While specific research on **Yadanziolide C** is limited, the broader class of quassinoids from *Brucea javanica* is well-documented for its potent biological effects, particularly its antileukemic and antiproliferative properties. The structurally similar compound, Yadanziolide A, has been more extensively studied, and its mechanisms of action provide a strong predictive framework for understanding **Yadanziolide C**.

Antiproliferative and Cytotoxic Effects

Yadanziolide C is known to possess antiproliferative properties. While specific IC₅₀ values for **Yadanziolide C** against a wide range of cancer cell lines are not readily available in the public domain, studies on related quassinoids from *Brucea javanica* have demonstrated potent cytotoxic activity against various cancer cell lines, including leukemia, hepatocellular carcinoma, and breast cancer.

For the closely related Yadanziolide A, dose-dependent cytotoxic effects on liver cancer cells have been observed, with significant inhibition of proliferation at concentrations $\geq 0.1 \mu\text{M}$ ^{[1][2]}.

Induction of Differentiation in Leukemia Cells

A key biological activity attributed to **Yadanziolide C** is its ability to induce the differentiation of myeloid leukemia cells, particularly the human promyelocytic leukemia cell line, HL-60. This process involves the maturation of cancer cells into more specialized, non-proliferating cell types, representing a promising therapeutic strategy for leukemia.

Induction of Apoptosis

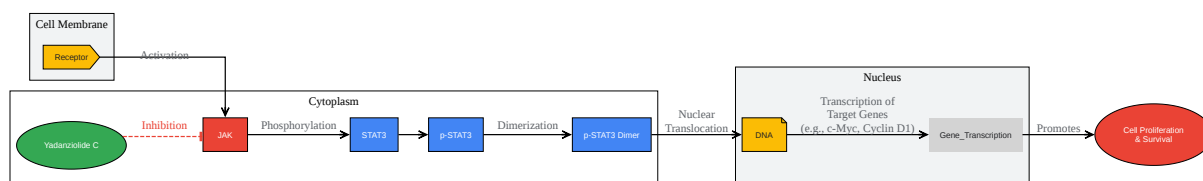
In addition to differentiation, **Yadanzolide C** is anticipated to induce apoptosis, or programmed cell death, in cancer cells. This is a common mechanism of action for many anticancer agents. Studies on Yadanzolide A have shown that it induces apoptosis in hepatocellular carcinoma cells, as evidenced by an increase in the apoptotic cell population and the formation of apoptosomes[1][2].

Putative Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Based on extensive research on the closely related Yadanzolide A, a primary mechanism of action for **Yadanzolide C** is likely the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway[1][2]. The JAK/STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many cancers.

Yadanzolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3 in a concentration-dependent manner[1]. This inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation.

Diagram of the Putative **Yadanzolide C** Signaling Pathway



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Caption: Putative mechanism of **Yadanzolide C** via inhibition of the JAK/STAT3 signaling pathway.

Experimental Protocols

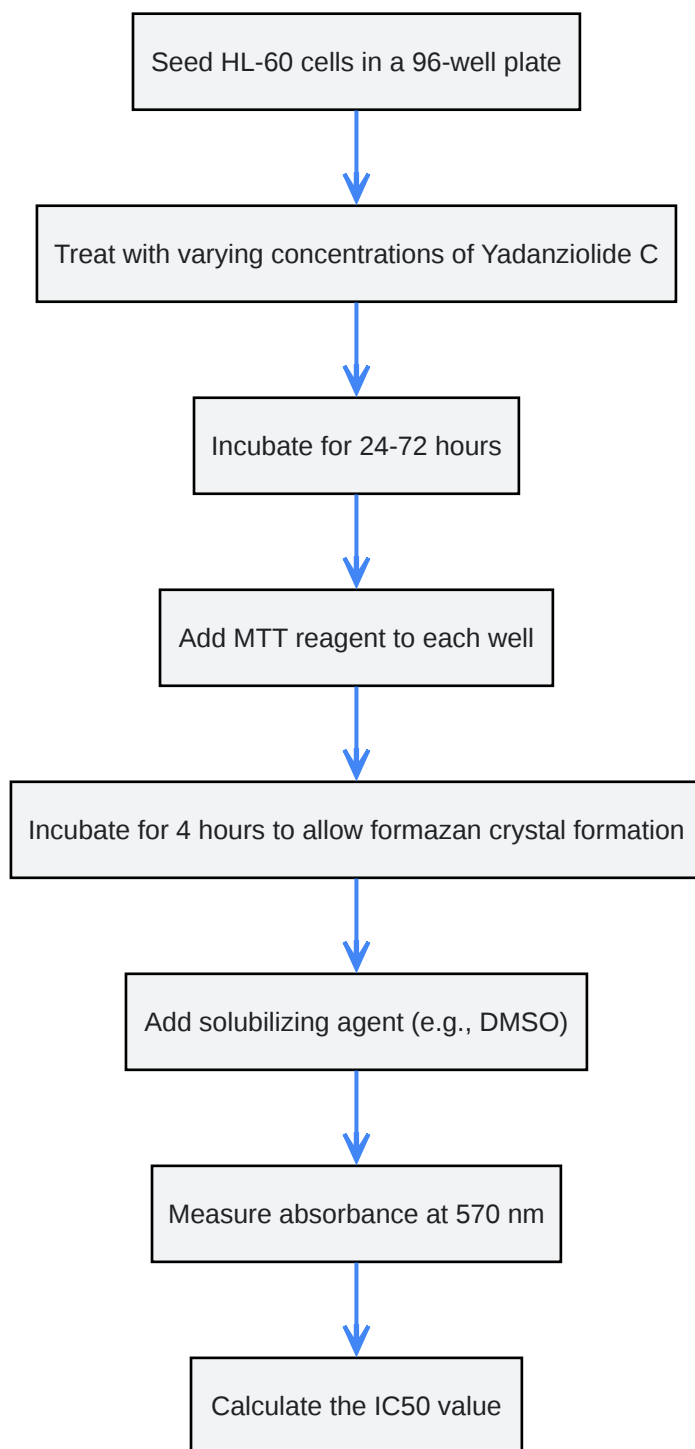
This section provides detailed methodologies for key experiments relevant to the biological activities of **Yadanzolide C**. These are generalized protocols based on standard laboratory practices and published research on related compounds.

Cell Culture

- **Cell Line:** Human promyelocytic leukemia (HL-60) cells are commonly used to study myeloid differentiation.
- **Culture Medium:** RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Culture Conditions:** Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Antiproliferative Assay (MTT Assay)

Workflow for MTT Assay



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Caption: Workflow for determining the antiproliferative activity of **Yadanziolide C** using the MTT assay.

- Procedure:

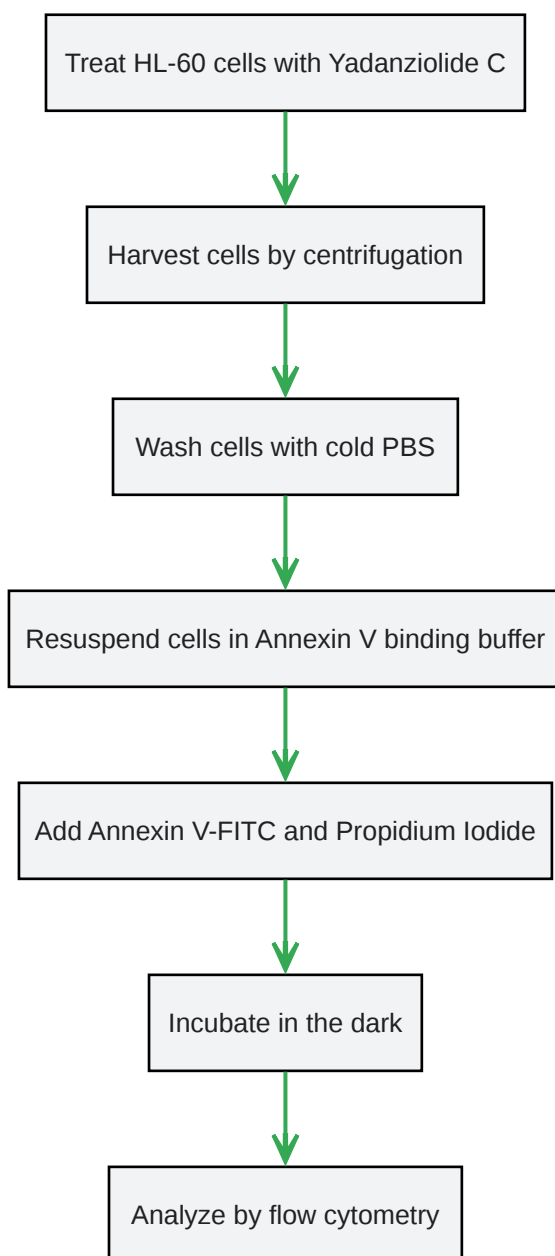
- Seed HL-60 cells in a 96-well plate at a density of 5×10^4 cells/well.
- After 24 hours, treat the cells with various concentrations of **Yadanzolid C** (e.g., 0.01, 0.1, 1, 10, 100 μ M) dissolved in DMSO. A vehicle control (DMSO) should also be included.
- Incubate the plate for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.

Cell Differentiation Assay (NBT Reduction Assay)

- Principle: Differentiated myeloid cells, such as neutrophils, exhibit a respiratory burst and produce superoxide anions, which can reduce nitroblue tetrazolium (NBT) to a blue formazan precipitate.
- Procedure:
 - Treat HL-60 cells with **Yadanzolid C** at various concentrations for a specified period (e.g., 72-96 hours).
 - Harvest the cells and resuspend them in fresh medium.
 - Add NBT solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) (200 ng/mL) to the cell suspension.
 - Incubate for 30 minutes at 37°C.
 - Count the number of cells containing blue formazan deposits under a light microscope. The percentage of NBT-positive cells indicates the level of differentiation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Workflow for Apoptosis Assay



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Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.

- Procedure:
 - Treat HL-60 cells with **Yadanzolide C** for 24-48 hours.
 - Harvest the cells and wash them twice with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

- Procedure:
 - Treat HL-60 cells with **Yadanzolide C** for 24-48 hours.
 - Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
 - Wash the cells with PBS and treat with RNase A to degrade RNA.
 - Stain the cells with propidium iodide.
 - Analyze the DNA content by flow cytometry to determine the percentage of cells in G₀/G₁, S, and G₂/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

- Procedure:
 - Treat cells with **Yadanzolide C** for various time points.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration using a BCA assay.

- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Summary and Future Directions

Yadanziolide C is a promising natural product with potential as an anticancer agent, particularly for leukemia. Its presumed mechanism of action, through the induction of differentiation and apoptosis, possibly via inhibition of the JAK/STAT signaling pathway, warrants further investigation.

Key areas for future research include:

- Comprehensive Cytotoxicity Screening: Determining the IC₅₀ values of **Yadanziolide C** against a broad panel of cancer cell lines.
- In-depth Mechanistic Studies: Elucidating the precise molecular targets of **Yadanziolide C** and confirming its effect on the JAK/STAT pathway and other relevant signaling cascades in various cancer models.
- In Vivo Efficacy Studies: Evaluating the antitumor activity of **Yadanziolide C** in preclinical animal models of leukemia and other cancers.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of **Yadanziolide C** to identify compounds with improved potency and selectivity.

This technical guide provides a foundation for researchers and drug development professionals interested in the therapeutic potential of **Yadanziolide C**. Further dedicated research is crucial to fully unravel its pharmacological profile and to advance its potential clinical applications.

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References

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